2-Ethyl-2-methyl-1,2-dihydro-quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1H-quinoline |
InChI |
InChI=1S/C12H15N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-9,13H,3H2,1-2H3 |
InChI Key |
AVSGANROQXWPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Ethyl 2 Methyl 1,2 Dihydro Quinoline and Analogues
Classical and Modified Approaches to 1,2-Dihydroquinoline (B8789712) Synthesis
The foundational methods for constructing the 1,2-dihydroquinoline core often involve the reaction of anilines with carbonyl compounds, a strategy that has been refined and adapted over the years.
Condensation Reactions Involving Aniline (B41778) Derivatives and Carbonyl Compounds
The classical approach to synthesizing quinolines, which can be adapted for 1,2-dihydroquinolines, is the Doebner-von Miller reaction. wikipedia.org This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2-Ethyl-2-methyl-1,2-dihydro-quinoline, this would conceptually involve the reaction of aniline with an appropriate α,β-unsaturated ketone. This unsaturated ketone can be formed in situ from the aldol (B89426) condensation of a ketone and an aldehyde, a variation known as the Beyer method. wikipedia.org Specifically, the reaction of aniline with methyl ethyl ketone and acetaldehyde (B116499) could theoretically yield the target compound. The mechanism proceeds through the formation of an enamine from the aniline and one of the carbonyl compounds, which then undergoes a series of condensation and cyclization steps.
Multi-Step Synthesis Strategies for Dihydroquinoline Framework Construction
Multi-step syntheses provide a more controlled, albeit lengthier, approach to constructing the dihydroquinoline framework. These strategies often involve the initial formation of a precursor molecule that is then cyclized to form the desired heterocycle. For instance, a multi-step synthesis could begin with the N-alkylation of an aniline derivative, followed by an intramolecular cyclization. While specific multi-step procedures for this compound were not detailed in the search results, general strategies for substituted dihydroquinolines often involve such controlled sequences to ensure the desired substitution pattern.
One-Pot Reaction Protocols for Streamlined Synthesis
To improve efficiency and reduce waste, one-pot syntheses have been developed for dihydroquinolines. These protocols combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) has been achieved by reacting aniline with acetone (B3395972) in the presence of a suitable catalyst. google.com This approach can be extrapolated to the synthesis of this compound by using a mixture of methyl ethyl ketone and another carbonyl source. The success of such one-pot reactions is highly dependent on the choice of catalyst and reaction conditions to steer the reaction towards the desired product and minimize side reactions.
Catalytic Approaches in Dihydroquinoline Synthesis
The use of catalysts has significantly advanced the synthesis of 1,2-dihydroquinolines, offering milder reaction conditions, higher yields, and improved selectivity.
Metal-Catalyzed Systems (e.g., Bi(OTf)3, Cobalt-based, Nickel-based, Titanium Dioxide)
A variety of metal catalysts have proven effective in the synthesis of dihydroquinolines.
Bismuth(III) triflate (Bi(OTf)3) is a Lewis acid catalyst that has been successfully employed in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone. google.com The reaction proceeds under mild conditions and offers good yields. It is plausible that this catalyst could also facilitate the synthesis of this compound from aniline and appropriate carbonyl precursors.
Cobalt-based catalysts have also been utilized in the synthesis of 1,2-dihydroquinoline derivatives. While specific examples for the target compound are not provided, cobalt complexes have been shown to catalyze the dearomatization of quinolines to 1,2-dihydroquinolines under mild conditions. organic-chemistry.org
Nickel-based catalysts are another class of transition metals used in heterocyclic synthesis. Although direct application for this compound is not specified in the search results, nickel catalysts are known to be effective in various C-N bond-forming reactions that are central to quinoline (B57606) synthesis.
Titanium dioxide (TiO2) has been used as a heterogeneous catalyst in the synthesis of polyhydroquinoline derivatives. researchgate.net Nanocrystalline TiO2 has been shown to be an efficient and reusable catalyst for one-pot syntheses, offering environmental benefits. researchgate.net
The following table summarizes representative metal-catalyzed syntheses of 1,2-dihydroquinoline analogs.
| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bi(OTf)3 | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Acetonitrile | Room Temp. | 4-10 | 77-94 |
| Sc(OTf)3 | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | CH3CN | Room Temp. | 2-6 | 65-98 |
| Zn(OTf)2 | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | None | 70 | - | 70-80 |
| BF3·O(C2H5)2 | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | - | <50 | - | - |
This data is for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline as a representative analog. google.com
Zeolite-Catalyzed Cyclocondensation Reactions
Zeolites, with their microporous structure and acidic sites, are effective heterogeneous catalysts for various organic transformations, including the synthesis of dihydroquinolines. The use of zeolites offers advantages such as reusability, ease of separation, and shape-selectivity.
The condensation of aniline with ketones to produce 2,2,4-substituted 1,2-dihydroquinolines has been successfully carried out using zeolite catalysts. For instance, a Russian patent describes a method for producing 2,2,4-trimethyl-1,2-dihydroquinoline by the condensation of aniline with acetone in the presence of a micro-meso-macroporous zeolite H-Y-MMM. google.com This reaction is performed at temperatures ranging from 60 to 230 °C with a catalyst concentration of 5-20% for 6-23 hours. google.com Another study reports the use of a ZnCl2/Ni-USY-acid catalyst for the synthesis of quinoline compounds from aniline and C1-C4 alcohols, demonstrating the versatility of zeolite-based systems. rsc.orgsemanticscholar.org
The table below presents data on zeolite-catalyzed synthesis of a 1,2-dihydroquinoline analog.
| Catalyst | Reactants | Product | Temperature (°C) | Time (h) | Catalyst Conc. (%) |
| H-Y-MMM Zeolite | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | 60-230 | 6-23 | 5-20 |
| ZnCl2/Ni-USY-Acid | Aniline, n-propanol | 2-Ethyl-3-methylquinoline | 410 | - | - |
Data for H-Y-MMM Zeolite is for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. google.com Data for ZnCl2/Ni-USY-Acid is for the synthesis of a quinoline derivative, not a dihydroquinoline. semanticscholar.org
Green Chemistry Principles and Sustainable Catalysis Development
The synthesis of quinolines and their derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. nih.govmun.ca Researchers are actively developing sustainable catalytic methods to replace traditional synthetic routes that often rely on harsh conditions and stoichiometric reagents. nih.gov
Key aspects of green chemistry in dihydroquinoline synthesis include:
Sustainable Catalysts: There is a shift towards using earth-abundant metal catalysts, nanocatalysts, and organocatalysts. researchgate.netsciengine.com For instance, hydrazine (B178648) has been employed as a mild catalyst for the ring-closing carbonyl-olefin metathesis to form 1,2-dihydroquinolines. nih.govacs.org This avoids the use of more toxic or expensive transition metals. Nanoparticle catalysts, such as those based on iron oxides, are also gaining traction due to their high efficiency and reusability. nih.gov
Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water or ethanol (B145695). tandfonline.comresearchgate.net Water has been successfully used as a solvent in various quinoline syntheses, including microwave-assisted reactions and those catalyzed by p-toluenesulfonic acid. tandfonline.comresearchgate.net The use of ethanol as a solvent also aligns with green principles due to its low toxicity and renewability. tandfonline.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.net Solvent-free reactions, where the reactants themselves act as the solvent, represent another important strategy for minimizing waste and energy consumption. nih.govacs.org
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. mun.ca Domino reactions, which combine multiple transformations in a single step without isolating intermediates, are prime examples of atom-economical processes and are increasingly used in the synthesis of complex heterocyclic systems like dihydroquinolines. nih.govnih.gov
The development of these green and sustainable methods not only minimizes environmental impact but also often leads to more efficient and cost-effective production of valuable chemical compounds like this compound. researchgate.netacs.org
Specific Synthetic Routes for this compound Precursors and Derivatives
Alkylation Reactions of Dihydroquinoline Carboxylates
Alkylation of dihydroquinoline carboxylates is a key method for introducing substituents onto the quinoline scaffold. The regioselectivity of these reactions is crucial and often depends on the reaction conditions and the specific structure of the substrate. The 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core, for example, possesses three potential sites for alkylation: the sulfur, nitrogen, and oxygen atoms. nih.gov
In a study involving the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide, the initial reaction occurred exclusively at the sulfur atom (S-methylation) when carried out in DMF with triethylamine (B128534) as the base, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.gov Subsequent alkylation of this product under stronger basic conditions (using NaH or K₂CO₃) led to a mixture of O- and N-methylated products, with O-methylation being the predominant pathway. nih.gov The choice of base is critical; weaker bases like triethylamine were insufficient to generate the anion needed for the second alkylation step. nih.gov
Another example is the synthesis of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, which was achieved through the condensation reaction of ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate with iodomethane (B122720) in DMF. researchgate.net Palladium-catalyzed alkylation reactions using alkyl halides have also been reported as a viable strategy for modifying dihydroquinolinone systems. mdpi.com
Table 1: Alkylation of Dihydroquinoline Carboxylate Derivatives
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I | Triethylamine | DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (S-alkylation) | >80% | nih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ | DMF | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-alkylation) | 5:1 ratio (O:N) | nih.gov |
| Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate | Iodomethane | K₂CO₃ | DMF | Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 81% | researchgate.net |
Reactions Involving Morita-Baylis-Hillman (MBH) Acetates in Dihydroquinoline Formation
The Morita-Baylis-Hillman (MBH) reaction provides access to densely functionalized molecules that are excellent precursors for heterocyclic synthesis. researchgate.netscielo.br Specifically, MBH acetates derived from aromatic aldehydes can undergo domino reactions with primary amines to afford highly substituted dihydroquinolines. nih.gov
This synthetic strategy typically involves an MBH substrate that contains an acetate (B1210297) group, a Michael acceptor (like an acrylate), and an aromatic ring activated for nucleophilic aromatic substitution (SNAr). nih.gov The reaction with a primary amine (either aliphatic or aromatic) in a solvent like DMF proceeds through a sequence of an aza-Michael addition, followed by an intramolecular SNAr cyclization to form the dihydroquinoline ring system. nih.gov The temperature required for the cyclization can vary, with dihydroquinoline formation generally occurring at around 50°C, while related dihydronaphthyridines may require higher temperatures (e.g., 90°C). nih.gov
This method is highly efficient and allows for the rapid assembly of complex dihydroquinoline structures from readily available starting materials with minimal purification steps. nih.gov Catalyst-controlled divergent cyclizations of MBH carbonates have also been reported, yielding 1,2-dihydroquinolines in the presence of cesium carbonate. organic-chemistry.org Furthermore, palladium-catalyzed Heck reactions of MBH adducts with 2-iodoaniline (B362364) provide another route to 2,3-disubstituted quinolines. organic-chemistry.org
Table 2: Synthesis of Dihydroquinolines from Morita-Baylis-Hillman (MBH) Acetates and Primary Amines
| MBH Acetate Precursor | Amine | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-((acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate | Methylamine | 50 °C | Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate | 93% | nih.gov |
| Ethyl 2-((acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate | Ethylamine | 50 °C | Ethyl-1-ethyl-6-nitro-1,2-dihydroquinoline-3-carboxylate | 95% | nih.gov |
| Ethyl 2-((acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate | Aniline | 50 °C | Ethyl-6-nitro-1-phenyl-1,2-dihydroquinoline-3-carboxylate | 91% | nih.gov |
Hydroamination Reactions for 1,2-Dihydroquinoline Ring Systems
Intramolecular hydroamination and related ring-closing reactions are powerful strategies for constructing the 1,2-dihydroquinoline core. These methods often rely on transition metal or organocatalysis to facilitate the formation of the heterocyclic ring under mild conditions. organic-chemistry.orgmdpi.com
One notable method is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govacs.orgchemrxiv.org This reaction proceeds efficiently in an alcohol solvent under heating, demonstrating wide functional group tolerance. nih.govacs.org The mechanism involves a [3+2] cycloaddition followed by cycloreversion. nih.gov Compared to analogous oxygen-containing substrates, the nitrogen-based substrates exhibit a slower cycloaddition step but a more facile cycloreversion, which is the rate-determining step. nih.govacs.org
Another significant approach is the gold-catalyzed intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl protected-N-propargylanilines. mdpi.com This reaction affords functionalized 4-substituted-1,2-dihydroquinolines in good to high yields. The catalyst system, such as JohnPhosAu(CH₃CN)SbF₆, can also be tuned to control the regioselectivity of the cyclization with meta-substituted anilines. mdpi.com Other catalytic systems, including those based on iron and rhodium, have also been successfully employed for the intramolecular amination of allylic alcohols and other precursors to yield 1,2-dihydroquinoline derivatives. organic-chemistry.org
Table 3: Catalytic Hydroamination and Ring-Closing Reactions for 1,2-Dihydroquinoline Synthesis
| Reaction Type | Substrate | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Hydrazine-Catalyzed RCCOM | N-prenylated 2-aminobenzaldehydes | Hydrazine derivative | Isopropanol, 140 °C | 1,2-Dihydroquinolines | High | nih.govchemrxiv.org |
| Au(I)-Catalyzed IMHA | N-ethoxycarbonyl-N-propargylanilines | JohnPhosAu(CH₃CN)SbF₆ | CH₂Cl₂, 80 °C | 4-Aryl-1,2-dihydroquinolines | Good to High | mdpi.com |
| Iron-Catalyzed Allylic Amination | 2-aminophenyl-1-en-3-ols | FeCl₃ | Toluene, 80 °C | 1,2-Dihydroquinolines | Good | organic-chemistry.org |
Polymerization Processes of Dihydroquinoline Monomers
Dihydroquinoline derivatives can serve as monomers in polymerization reactions. The polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline, an analogue of this compound, is a well-documented process. google.com This monomer is known for its use as an antioxidant in rubber technologies. researchgate.net
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline often involves the condensation of aniline with acetone, and its subsequent polymerization can be catalyzed by acids like BF₃⋅O(C₂H₅)₂ or HCl. google.com The polymerization of unhindered aldimines, which contain a C=N double bond similar to the transient species in some dihydroquinoline syntheses, can also occur, sometimes leading to cyclic trimers like hexahydro-1,3,5-triazines or linear polyimines. wikipedia.org The ability of the imine bonds within polyimine structures to undergo dynamic covalent chemistry makes these materials potentially recyclable. wikipedia.org While specific studies on the polymerization of this compound are not widely reported, the behavior of its close analogue, 2,2,4-trimethyl-1,2-dihydroquinoline, provides a strong indication of its potential to act as a monomer in the formation of polymeric materials.
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methyl 1,2 Dihydro Quinoline Systems
Fundamental Reaction Types
Nucleophilic Substitution Pathways
While the fully aromatic quinoline (B57606) ring is susceptible to nucleophilic attack at the C2 and C4 positions, the reactivity of 1,2-dihydroquinolines is markedly different. For N-protected 1,2-dihydroquinolines, such as N-Boc-derivatives, deprotonation can be achieved to generate a nucleophilic species. For instance, treatment of N-Boc-2-aryl-1,2-dihydroquinolines with n-butyllithium results in lithiation. Subsequent trapping of this organolithium intermediate with an electrophile, such as carbon dioxide, occurs exclusively at the C4 position of the dihydroquinoline ring. nih.gov This process, a lithiation followed by electrophilic trapping, represents a significant nucleophilic substitution pattern, effectively functionalizing the C4 position. nih.gov This methodology provides a route to enantiomerically enriched 1,4-dihydroquinolines from 1,2-dihydroquinoline (B8789712) precursors with retention of stereochemistry. nih.gov
Table 1: Nucleophilic Substitution at C4 of N-Boc-1,2-dihydroquinolines
| Starting Material | Reagents | Intermediate | Electrophile | Product | Ref |
| N-Boc-2-aryl-1,2-dihydroquinoline | 1) n-BuLi, (-)-sparteine | C4-lithiated species | 2) CO₂ (milled dry ice) | N-Boc-2-aryl-1,4-dihydroquinoline-4-carboxylic acid | nih.gov |
Electrophilic Aromatic Substitution Reactions
In the 2-Ethyl-2-methyl-1,2-dihydro-quinoline system, the molecule consists of two distinct rings: a dihydropyridine ring and a benzene ring. The dihydropyridine portion, containing the nitrogen atom, is electron-deficient. This deficiency is enhanced in acidic media due to the protonation of the nitrogen atom. Consequently, the benzene ring is the preferred site for electrophilic aromatic substitution. wikipedia.org
The reaction proceeds via a two-step mechanism: initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step, the disruption of aromaticity, is the rate-determining step. masterorganicchemistry.com For quinoline systems in general, electrophilic attack occurs preferentially at the C5 and C8 positions of the benzene ring.
Common electrophilic aromatic substitution reactions applicable to this system include:
Aromatic Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Aromatic Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃ to introduce a halogen. masterorganicchemistry.com
Aromatic Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃ to introduce alkyl or acyl groups, respectively. masterorganicchemistry.com
Oxidation and Reduction Chemistry of Dihydroquinolines
The 1,2-dihydroquinoline core is a versatile intermediate that can undergo both oxidation to form the corresponding aromatic quinoline and reduction to yield a fully saturated tetrahydroquinoline.
Oxidation: The conversion of 1,2-dihydroquinolines to quinolines is a common final step in many quinoline synthesis methods. This aromatization can be achieved with a variety of oxidizing agents under different conditions. A mild and efficient method involves the use of sodium dichromate (Na₂Cr₂O₇·2H₂O) and sodium hydrogen sulfate (NaHSO₄·H₂O) on wet silica gel in dichloromethane at room temperature, providing excellent yields in short reaction times. tandfonline.com Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also highly effective for this dehydrogenation. nih.gov In some cases, particularly with an acid-labile N-protecting group like N-Boc, treatment with acid can lead to concomitant deprotection and oxidation to the quinoline. nih.gov
Reduction: The double bond in the 1,2-dihydroquinoline ring can be readily reduced to afford the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is a key step in the synthesis of many biologically active molecules. nih.govdicp.ac.cn Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C), is a common and effective method for this reduction. nih.gov Other reducing systems, such as those promoted by samarium(II) iodide (SmI₂), have also been developed for the reduction of related quinolin-2(1H)-ones to tetrahydroquinolines. researchgate.net
Table 2: Oxidation and Reduction Reactions of 1,2-Dihydroquinolines
| Transformation | Substrate | Reagents/Conditions | Product | Ref |
| Oxidation | 1,2-Dihydroquinoline | Na₂Cr₂O₇·2H₂O, NaHSO₄·H₂O, wet SiO₂, CH₂Cl₂ | Quinoline | tandfonline.com |
| Oxidation | 1,2-Dihydroquinoline | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Quinoline | nih.gov |
| Oxidation | N-Boc-1,2-dihydroquinoline | Acid (e.g., HCl) | Quinoline | nih.gov |
| Reduction | 1,2-Dihydroquinoline | H₂, Pd/C | 1,2,3,4-Tetrahydroquinoline | nih.gov |
| Reduction | 2-Functionalized Quinoline | Chiral NAD(P)H model, Phosphoric Acid | 2-Functionalized 1,2,3,4-Tetrahydroquinoline | dicp.ac.cn |
Intramolecular Cyclization Reactions in Dihydroquinoline Formation
The 1,2-dihydroquinoline scaffold itself is often synthesized through intramolecular cyclization reactions, where a linear precursor closes to form the heterocyclic ring system. Several modern synthetic strategies rely on this approach.
One notable method is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.gov In this approach, an N-prenylated 2-aminobenzaldehyde undergoes an intramolecular reaction catalyzed by hydrazine (B178648), proceeding through [3+2] cycloaddition and cycloreversion steps to efficiently form the 1,2-dihydroquinoline ring. nih.gov
Another powerful strategy involves the transition metal-catalyzed intramolecular hydroarylation of N-propargylanilines. Gold(I) catalysts, for example, can promote the 6-endo cyclization of N-ethoxycarbonyl protected-N-propargylanilines to yield 4-substituted-1,2-dihydroquinolines in high yields. mdpi.com Other metal-catalyzed methods, such as iron-catalyzed or gold-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols, also provide efficient routes to the 1,2-dihydroquinoline core. organic-chemistry.org
Photochemical Transformations and Reaction Mechanisms
Photoinduced Rearrangements and Formation of Intermediate Species (e.g., Benzoazahexatriene)
The 1,2-dihydroquinoline system is photochemically active and can undergo significant structural transformations upon irradiation with light. A key reaction pathway is a photochemical, conrotatory ring-opening of the dihydropyridine ring. rsc.org This process is analogous to the well-studied photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene. nih.govirb.hr
Upon irradiation, particularly for N-acyl derivatives like ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates, the C2-N bond cleaves, leading to the formation of a transient, highly reactive intermediate known as a benzoazahexatriene. rsc.org The formation of this intermediate rationalizes the observed products, which can vary depending on the solvent used. For example, in different solvents, the benzoazahexatriene intermediate can lead to the formation of allenic compounds or ethanol (B145695) adducts. rsc.org This photoinduced rearrangement represents a fundamental aspect of the reactivity of 1,2-dihydroquinolines, providing a pathway to structurally distinct products through a high-energy intermediate.
Solvent Dependency in Photochemical Reactions of Dihydroquinoline Derivatives
The photochemical behavior of dihydroquinoline derivatives is significantly influenced by the nature of the solvent used in the reaction. The solvent's properties, such as polarity, nucleophilicity, and proton-donating or -accepting ability, can dictate the reaction pathways and the final product distribution. For instance, the irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can yield different products depending on the solvent; in some cases, allenic compounds are formed, while in others, ethanol adducts are the primary products. rsc.org This divergence is often rationalized by the formation of benzoazahexatriene intermediates. rsc.org
Studies on the photolysis of 1,2-dihydroquinolines have shown that carbocations are generated as key intermediates. The decay kinetics and quantum yield of these carbocations are highly dependent on the solvent composition. researchgate.net Research using steady-state and pulse photolysis in binary mixtures of alcohols with solvents of varying polarity and hydrogen-bonding capabilities has elucidated these dependencies. researchgate.net The kinetic behavior of these carbocations is governed by a combination of solvent properties, including polarity, proton-donating and accepting ability, and nucleophilicity. researchgate.net
In mixtures of methanol (MeOH) and acetonitrile (MeCN), the rate constant for carbocation decay decreases as the concentration of methanol decreases. researchgate.net This effect is attributed to competing reactions where the carbocation combines with either a neutral alcohol molecule (ROH) or an alkoxide anion (RO⁻). researchgate.net The solvent's ability to form hydrogen-bonded associates with both the solute and other solvent molecules also plays a critical role in the reaction kinetics. researchgate.net For example, a change from a more polar to a less polar solvent can increase the quantum yields of certain reaction products, a phenomenon linked to intramolecular hydrogen bonding in the diradical intermediates. researchgate.net
| Solvent System | Observed Effect on Photochemical Reaction | Controlling Factors |
|---|---|---|
| Binary mixtures of alcohols with solvents of different polarity | Alters quantum yield and decay rate of generated carbocations. researchgate.net | Polarity, proton-donating/accepting ability, nucleophilicity, hydrogen bonding. researchgate.net |
| Methanol-Acetonitrile (MeOH-MeCN) mixtures | Decay rate constant (k1) decreases with decreasing MeOH concentration. researchgate.net | Competition between carbocation reaction with MeOH and MeO⁻. researchgate.net |
| Methanol-Pentane (MeOH-C5H12) mixtures | Increase in decay rate constant (k1) with decreasing MeOH concentration, caused by an increase in the preexponential factor. researchgate.net | Changes in the preexponential factor; activation energy remains relatively constant. researchgate.net |
Radical Chain Mechanisms in Dihydroquinoline Photochemistry
The photochemistry of dihydroquinolines often proceeds through radical-mediated pathways. nih.govnih.gov Upon irradiation, these compounds can undergo transformations involving radical intermediates, which dictates the course of the reaction. acs.org Photochemical reactions can be initiated by the absorption of light by the substrate itself or through the use of photoredox catalysis, which allows for reactions under particularly mild conditions. rsc.org
Visible light-mediated reactions, for example, can generate acyl radicals from precursors in the absence of external oxidants, leading to unique reactivity patterns that diverge from classical oxidative processes. nih.gov Mechanistic investigations have provided evidence for a radical-mediated spin-center shift as a key step in some of these transformations. nih.gov In the context of arene-alkene cycloadditions involving quinolines, photochemical processes proceed via excited-state intermediates. nih.gov When the triplet (T1) excited state is generated, the quinoline can behave like a diradical, enabling stepwise radical cycloadditions to form ortho and para adducts. nih.gov
The photolysis of specific dihydroquinolines, such as 2,2-dimethyldihydroquinolines, leads to the formation of aminyl radicals, which undergo further transformations. acs.org These radical chain mechanisms are fundamental to understanding the formation of various photoproducts from dihydroquinoline systems.
Advanced Mechanistic Studies of Antioxidant Action in Dihydroquinolines
Neutralization of Free Radicals and Prevention of Oxidative Degradation
Dihydroquinoline derivatives are recognized for their antioxidant properties, which enable them to neutralize free radicals and inhibit oxidative processes. nih.govgoogle.comnih.gov Their mechanism of action often involves the donation of a hydrogen atom from the N-H group to a free radical, thereby terminating the radical chain reaction. This process is crucial in preventing the oxidative degradation of biological macromolecules and cellular components. google.com
Compounds in this class have demonstrated the ability to scavenge various reactive oxygen species (ROS). For example, certain water-soluble dihydroquinoline derivatives have been shown to effectively scavenge superoxide radical anions (O₂⁻•). nih.gov The efficiency of this scavenging can be quantified by rate constants.
| Compound | Rate Constant for Superoxide Scavenging (k) |
|---|---|
| CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate) | 1.5 x 10⁷ dm³ mol⁻¹ s⁻¹ nih.gov |
| MTDQ-DA (6,6-methylene bis 2,2-dimethyl-4-methane sulphonic acid: Na-1,2-dihydroquinoline) | 4.0 x 10⁸ dm³ mol⁻¹ s⁻¹ nih.gov |
Beyond direct radical scavenging, these compounds also inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov Studies have shown that dihydroquinoline substrates can inhibit both NADPH-induced and iron-stimulated lipid peroxidation in liver microsomes. nih.gov By neutralizing free radicals, dihydroquinolines help maintain redox homeostasis and protect against the cellular damage that contributes to various pathological conditions. nih.gov
Role of Specific Substituents in Radical Scavenging Processes
The radical scavenging activity of dihydroquinolines is significantly influenced by the nature and position of substituents on the quinoline ring system. nih.govresearchgate.netresearchgate.net The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can alter the stability of the dihydroquinoline molecule and the resulting radical, thereby affecting its antioxidant potency. researchgate.netresearchgate.net
For the this compound system, the alkyl groups (ethyl and methyl) at the C2 position are electron-donating. Generally, electron-donating groups can enhance antioxidant activity by increasing the electron density on the molecule, which can facilitate the donation of a hydrogen atom or an electron to a free radical. researchgate.net This effect can weaken the N-H bond, lowering the bond dissociation enthalpy (BDE) and making the hydrogen atom more readily available for transfer to a radical. researchgate.net
Structure-activity relationship studies on various phenolic and heterocyclic antioxidants confirm that the location and character of functional groups are critical for antioxidant efficacy. nih.gov For instance, in non-polar environments, electron-donating substituents tend to enhance the antioxidative activity of flavonoids by lowering the BDE of a key O-H bond. researchgate.net A similar principle applies to dihydroquinolines, where the electron-donating nature of the ethyl and methyl groups at the C2 position is expected to contribute positively to the molecule's radical scavenging capacity. Computational studies, such as those using density functional theory (DFT), are often employed to predict how different substituents will impact antioxidant activity by calculating parameters like BDE and ionization potential. researchgate.netresearchgate.netnih.gov
Formation and Reactivity of Transient Intermediates (e.g., Nitroxides, Dimers)
The antioxidant action of dihydroquinolines involves their transformation into transient radical intermediates. When a dihydroquinoline molecule, such as this compound, donates a hydrogen atom from its N-H group to a free radical, it is converted into a nitrogen-centered aminyl radical. acs.org
Reaction with another radical: The aminyl radical can react with another free radical, leading to a non-radical product and terminating the oxidative chain.
Dimerization: Two aminyl radicals can potentially combine to form a dimer.
Further Oxidation: The aminyl radical could be further oxidized to form species like nitroxides, although this is more common for secondary amines in the presence of strong oxidizing agents.
The specific pathways and the stability of these intermediates are influenced by the molecular structure, including the substituents at the C2 position. The steric hindrance provided by the ethyl and methyl groups in this compound can influence the rate of dimerization and other bimolecular reactions of the corresponding aminyl radical.
Advanced Spectroscopic Characterization of 2 Ethyl 2 Methyl 1,2 Dihydro Quinoline and Derivatives
Vibrational Spectroscopy for Structural Elucida-tion
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 2-Ethyl-2-methyl-1,2-dihydro-quinoline, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to the vibrations of its distinct structural components.
The presence of the N-H bond in the dihydroquinoline ring is typically identified by a stretching vibration in the range of 3250-3400 cm⁻¹ orgchemboulder.com. The aromatic portion of the molecule gives rise to C-H stretching vibrations, which are expected to appear at frequencies slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) libretexts.orgirphouse.comorgchemboulder.com. In contrast, the aliphatic C-H stretching vibrations from the ethyl and methyl groups are anticipated in the 2850-3000 cm⁻¹ region libretexts.org.
Carbon-carbon double bond stretching vibrations within the aromatic ring are expected to produce medium to weak bands in the 1400-1600 cm⁻¹ range libretexts.orgorgchemboulder.com. Specifically, bands for quinoline (B57606) derivatives are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.orgorgchemboulder.com. The C-N stretching vibration of the dihydroquinoline ring is typically found in the 1250-1335 cm⁻¹ region orgchemboulder.com. Furthermore, out-of-plane C-H bending vibrations from the aromatic ring can provide information about the substitution pattern and are generally observed between 675 and 900 cm⁻¹ libretexts.orgorgchemboulder.com.
Table 1: Predicted FT-IR Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3250 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |
| C-N Stretch | 1250 - 1335 | Strong |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.
For this compound, the aromatic C=C stretching vibrations, which may be weak in the IR spectrum, are expected to produce strong and distinct bands in the Raman spectrum, typically in the 1500-1620 cm⁻¹ region scialert.net. The symmetric "ring-breathing" mode of the quinoline ring system, often found around 1000 cm⁻¹, is also a characteristic feature in Raman spectra scialert.net. Aliphatic C-H stretching and bending modes are also observable, though often weaker than the aromatic signals. The C-N stretching vibration can also be identified, complementing the data from FT-IR analysis scialert.net.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1500 - 1620 | Strong |
| Ring Breathing Mode | ~1000 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the aliphatic protons of the ethyl and methyl groups.
The aromatic protons on the benzene ring of the dihydroquinoline scaffold are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current oregonstate.educompoundchem.comlibretexts.org. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions and coupling with neighboring protons. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is often found in the range of 3.5-5.0 ppm for similar structures researchgate.net.
The aliphatic protons of the substituent groups at the C2 position will have characteristic signals in the upfield region. The two protons of the ethyl group's methylene (-CH₂) would likely appear as a quartet around 1.5-2.0 ppm, split by the three protons of the adjacent methyl group. The three protons of the ethyl group's methyl (-CH₃) would appear as a triplet around 0.8-1.2 ppm, split by the two methylene protons hw.ac.uk. The three protons of the methyl group directly attached to C2 are expected to be a singlet, as there are no adjacent protons, with a chemical shift in the range of 1.2-1.6 ppm chemistrysteps.com.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet | 4H |
| N-H | 3.5 - 5.0 | Broad Singlet | 1H |
| -CH₂- (Ethyl) | 1.5 - 2.0 | Quartet (q) | 2H |
| -CH₃ (at C2) | 1.2 - 1.6 | Singlet (s) | 3H |
| -CH₃ (Ethyl) | 0.8 - 1.2 | Triplet (t) | 3H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
The carbons of the aromatic ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 150 ppm libretexts.orgoregonstate.edu. The quaternary carbon at the junction of the two rings would also fall in this range. The quaternary, sp³-hybridized carbon at the C2 position, bonded to the nitrogen, an ethyl group, and a methyl group, is expected to have a chemical shift in the range of 50-70 ppm.
The aliphatic carbons will appear in the upfield region of the spectrum. The methylene (-CH₂) carbon of the ethyl group is predicted to be in the 25-35 ppm range, while the methyl (-CH₃) carbon of the ethyl group would be around 8-15 ppm. The methyl carbon directly attached to the C2 position is expected to resonate in the 20-30 ppm range hw.ac.uk. Quaternary carbons typically show weaker signals compared to carbons with attached protons oregonstate.eduhuji.ac.il.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic CH | 110 - 130 |
| C2 (quaternary, sp³) | 50 - 70 |
| -CH₂- (Ethyl) | 25 - 35 |
| -CH₃ (at C2) | 20 - 30 |
| -CH₃ (Ethyl) | 8 - 15 |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pathways of a compound, which aids in its structural confirmation.
For this compound (C₁₂H₁₅N), the calculated molecular weight is approximately 173.26 g/mol . Therefore, the molecular ion peak (M⁺) is expected to be observed at an m/z value of 173.
Upon electron ionization, the molecular ion can undergo fragmentation. The most common fragmentation patterns for alkyl-substituted compounds involve the cleavage of bonds adjacent to a heteroatom or at a branching point to form stable carbocations or radicals libretexts.orgchemguide.co.ukuni-saarland.de. For this compound, two primary fragmentation pathways are anticipated:
Loss of an ethyl radical (•CH₂CH₃): This involves the cleavage of the C-C bond of the ethyl group, resulting in a fragment ion with an m/z of 144 (M - 29). This is often a favorable pathway libretexts.orgtutorchase.comyoutube.com.
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond of the methyl group at the C2 position would lead to a fragment ion with an m/z of 158 (M - 15) tutorchase.commsu.edupharmacy180.com. The relative stability of the resulting cation influences the abundance of this peak libretexts.orgchemguide.co.uk.
Further fragmentation of the quinoline ring system, such as the loss of HCN (27 mass units), is a known pathway for quinoline compounds themselves, and might be observed from the primary fragment ions miamioh.edu.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity | Notes |
|---|---|---|
| 173 | [M]⁺ | Molecular Ion |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical |
| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of quinoline derivatives, LC-MS plays a crucial role in metabolic studies and characterization of complex biological samples.
One application involves the use of a quinoline-based derivatization agent, 2-hydrazinoquinoline (HQ), to analyze short-chain carboxylic acids, aldehydes, and ketones in biological matrices. nih.govsemanticscholar.org This method enhances the sensitivity and specificity of LC-MS detection for these metabolites. The derivatization reaction with HQ involves the formation of a Schiff base with aldehydes and ketones or an esterification reaction with carboxylic acids. nih.govsemanticscholar.org This approach has been successfully applied to the metabolomic analysis of urine, serum, and liver extracts, demonstrating its compatibility with complex biological samples. nih.govsemanticscholar.org For instance, an HQ-based LC-MS method was used to characterize metabolic changes in the urine of streptozotocin-treated mice, a model for type 1 diabetes, allowing for the identification of metabolites associated with the disruption of nutrient and energy metabolism. nih.govsemanticscholar.org
Research Findings from LC-MS Analysis of Derivatized Metabolites:
| Sample Type | Analyte Class | Derivatization Agent | Key Finding |
| Urine, Serum, Liver Extract | Carboxylic acids, Aldehydes, Ketones | 2-hydrazinoquinoline (HQ) | Enabled simultaneous analysis and identification of key metabolites in complex biological samples. nih.govsemanticscholar.org |
| Mouse Urine (Diabetes Model) | Carboxylic acids, Aldehydes, Ketones | 2-hydrazinoquinoline (HQ) | Characterized the kinetics of metabolic changes related to diabetes-induced ketoacidosis. nih.govsemanticscholar.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the mass spectrometric analysis of a wide range of molecules, from small organic compounds to large biomolecules, by transferring them from solution to the gas phase with minimal fragmentation. uliege.bewiley-vch.de ESI-MS is instrumental in the structural characterization of novel quinoline derivatives.
In the analysis of synthetic 1-N-glycoside-quinoxalinone derivatives, which are structurally related to quinolinones, ESI tandem mass spectrometry (ESI-MS/MS) using a hybrid QqToF (Quadrupole-Quadrupole-Time-of-Flight) instrument has been employed for detailed structural characterization. nih.gov Typically, these derivatives form protonated molecules [M+H]⁺ in the ESI source. nih.govmdpi.com The fragmentation pathways of these protonated molecules are then elucidated through low-energy collision-induced dissociation (CID) experiments (MS/MS), providing valuable information about their molecular structure. nih.gov The ESI-MS/MS technique has proven to be a highly specific and sensitive method for the gas-phase structural identification of these complex heterocyclic compounds. nih.gov
General Steps in ESI-MS Analysis of Quinoline Derivatives:
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied, creating charged droplets. uliege.be
Desolvation: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte, often as protonated molecules [M+H]⁺. uliege.benih.gov
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer.
Fragmentation (MS/MS): For structural elucidation, specific precursor ions are selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, revealing the molecule's structure. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Molecular and Crystal Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various 1,2-dihydroquinoline (B8789712) derivatives to elucidate their molecular and crystal structures.
The table below summarizes crystallographic data for several 1,2-dihydroquinoline derivatives, illustrating the type of detailed structural information obtained from X-ray diffraction studies.
Crystallographic Data for Selected 1,2-Dihydroquinoline Derivatives:
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate | C₁₄H₁₅NO₄ | Monoclinic | P2₁/c | a = 7.9917 Å, b = 8.8886 Å, c = 18.9855 Å, β = 99.194° | nih.gov |
| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | C₁₃H₁₃NO₃ | Orthorhombic | Pnma | a = 12.2269 Å, b = 6.7034 Å, c = 14.0817 Å | researchgate.net |
| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | Not specified in abstract | chemmethod.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-Stacking)
The stability and packing of molecules within a crystal lattice are governed by a network of intermolecular interactions. In 1,2-dihydroquinoline derivatives, hydrogen bonding and π-π stacking are common and crucial interactions that dictate the supramolecular architecture. bohrium.comresearchgate.net
In the crystal structure of Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, molecules are linked by pairs of intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. nih.gov These dimers are further connected into a three-dimensional network through C—H⋯O hydrogen bonds. nih.gov
For Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, weak C—H⋯O hydrogen bonds link molecules into zigzag chains. researchgate.net Additionally, π–π stacking interactions are observed between the pyridine and benzene rings of the quinoline system, with a centroid-to-centroid distance of 3.7003 Å, which helps to organize the molecules into parallel layers. researchgate.net The study of various quinoline derivatives shows that the crystal packing is often stabilized by a combination of these interactions, including N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, alongside π-π interactions between the aromatic rings. bohrium.com Hirshfeld surface analysis is a computational tool often used to visualize and quantify these different types of intermolecular contacts. nih.gov
Summary of Intermolecular Interactions in Dihydroquinoline Derivatives:
| Compound | Interaction Type | Description | Reference |
| Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate | N—H⋯O Hydrogen Bonds | Forms centrosymmetric R₂²(10) dimers. | nih.gov |
| C—H⋯O Hydrogen Bonds | Connects dimers into a 3D network. | nih.gov | |
| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | C—H⋯O Hydrogen Bonds | Links molecules into zigzag chains. | researchgate.net |
| π–π Stacking | Stacks molecules into parallel layers with a centroid-centroid distance of 3.7003 Å. | researchgate.net | |
| Various Quinoline-2-ones | N—H⋯O & O—H⋯O Hydrogen Bonds | Forms 1D or 2D networks. | bohrium.com |
| π–π Stacking | Contributes to the overall crystal packing. | bohrium.com |
Conformational Analysis in the Solid State
X-ray crystallography provides a static picture of a molecule's conformation in the solid state. For cyclic systems like 1,2-dihydroquinoline, this analysis reveals the specific puckering and orientation of the rings.
The heterocyclic dihydro-pyridine ring in these structures is generally non-planar. In the case of Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, this ring adopts a twisted conformation. nih.gov For other related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the substituted piperidine ring adopts a distinct chair conformation. nuph.edu.ua The presence of bulky substituents can significantly influence the conformation, causing rotations around single bonds to minimize steric hindrance. nuph.edu.ua The specific conformation adopted in the solid state is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice. bohrium.com
Computational Chemistry and Theoretical Modeling of 2 Ethyl 2 Methyl 1,2 Dihydro Quinoline Systems
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to quinoline (B57606) derivatives to predict their properties. nih.govnih.gov
Geometry Optimization and Electronic Structure Analysis
This analysis would involve using DFT calculations, likely with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional conformation (optimized geometry) of the 2-Ethyl-2-methyl-1,2-dihydro-quinoline molecule. nih.gov The analysis would yield key structural parameters like bond lengths, bond angles, and dihedral angles. Electronic structure analysis would provide insights into the distribution of electrons within the molecule. While data exists for many quinoline derivatives, researchgate.netmdpi.com specific optimized geometry parameters for this compound are not available in the surveyed literature.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller gap generally indicates higher reactivity. For various quinoline compounds, this analysis has been performed to understand their electronic behavior, nih.govscirp.org but specific HOMO-LUMO energy values for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping and Identification of Reactive Sites
An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govchemrxiv.org It is used to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other species, identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net While MEP analyses are common for quinoline derivatives, nih.gov a specific map for this compound is not available.
Prediction of Vibrational Wavenumbers and Spectroscopic Signatures
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies (wavenumbers) and their corresponding intensities, researchers can assign specific molecular vibrations to the peaks observed in experimental spectra. nih.govresearchgate.net This is a standard method for characterizing new compounds. nih.gov However, predicted vibrational data for this compound could not be located.
Intermolecular Interaction Analysis
Energy Framework Calculations (Electrostatic vs. Dispersion Contributions)
Energy framework calculations are a computational tool used to analyze the intermolecular interaction energies within a crystal lattice, partitioning them into electrostatic, dispersion, and repulsion components. This analysis helps in understanding the stability and packing of molecules in the solid state.
A thorough search of existing scientific literature yielded no studies that have performed energy framework calculations on this compound. Therefore, data on the electrostatic and dispersion contributions to the crystal lattice energy for this specific compound are not available.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are crucial techniques in modern drug discovery and materials science. They allow for the prediction of molecular interactions, dynamic behaviors, and the rational design of new chemical entities. However, the application of these techniques to this compound has not been documented in published research.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), to form a stable complex. It is widely used to predict the binding affinity and mode of action of potential drug candidates.
No molecular docking studies specifically investigating the interaction of this compound with any biological target have been reported in the scientific literature. As such, there are no available data tables detailing binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or predicted target interactions for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interaction Ensembles
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. These simulations are used to study the dynamic behavior of ligand-receptor interactions and to understand the stability of binding poses identified through molecular docking.
There are no published molecular dynamics simulation studies focused on this compound. Research detailing its dynamic behavior, conformational ensembles, or the stability of its interactions with any potential biological targets is currently unavailable.
Pharmacophore Modeling for Rational Design of Chemical Entities
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as templates for designing new, potentially more active molecules.
A search of the literature did not identify any pharmacophore models that have been developed based on the structure or activity of this compound. Therefore, there are no established pharmacophoric features or models available for the rational design of chemical entities based on this specific compound.
Exploration of Structure Activity Relationships Sar in Advanced Applications of Dihydroquinoline Derivatives
Antioxidant Efficacy and Structural Modifications
Dihydroquinoline derivatives are recognized as potent antioxidants, largely due to the hydrogen-donating capability of the N-H group within the heterocyclic ring. This allows them to intercept and neutralize reactive free radicals, thereby terminating damaging chain reactions. The efficiency of this process is highly dependent on the nature and position of substituents on the quinoline (B57606) scaffold.
The ability of a dihydroquinoline derivative to scavenge radicals is directly influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) attached to the aromatic ring tend to increase the electron density on the nitrogen atom, weakening the N-H bond. This facilitates easier hydrogen atom abstraction by free radicals, thus enhancing the antioxidant capacity.
Conversely, electron-withdrawing groups (EWGs) can diminish antioxidant efficacy by stabilizing the N-H bond, making hydrogen donation more difficult. Research on various quinoline derivatives has illuminated these relationships:
Hydroxy (-OH) Groups: The presence of hydroxyl groups, particularly at the C-6 position, significantly boosts antioxidant activity. nih.gov This is attributed to their strong electron-donating nature and their ability to stabilize the resulting radical through resonance. Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown its effectiveness in reducing oxidative stress. nih.gov Analogous studies on other heterocyclic systems, such as quinazolinones, have also found that dihydroxy-substituted derivatives exhibit the most potent radical scavenging activity. nih.gov
Alkyl (-R) Groups: Alkyl groups, such as the ethyl and methyl groups in 2-Ethyl-2-methyl-1,2-dihydro-quinoline, are weak electron-donating groups. They can modestly enhance antioxidant activity by contributing to the electronic stabilization of the parent molecule. The 2,2,4-trimethyl-1,2-H-dihydroquinoline variant is considered an essential and effective antioxidant, particularly in rubber technologies. researchgate.net
The following table summarizes the general influence of different substituent types on the radical-scavenging capacity of the dihydroquinoline core.
| Substituent Type | Example Group | General Effect on N-H Bond | Impact on Radical-Scavenging Capacity |
| Strong Electron-Donating | Hydroxyl (-OH) | Weakens | Significantly Increases |
| Weak Electron-Donating | Alkyl (-CH3, -C2H5) | Slightly Weakens | Modestly Increases |
| Electron-Withdrawing | Chloro (-Cl) | Strengthens (Inductive) | Can be complex; some derivatives show high activity |
| Electron-Withdrawing | Carboxyl (-COOH) | Strengthens | Generally Decreases |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate the chemical structure of compounds with their biological or chemical activity. For dihydroquinoline antioxidants, QSAR models are developed to predict their protective efficacy based on calculated molecular descriptors. researchgate.netscirp.org These models are crucial for rationally designing new derivatives with superior antioxidant potential before undertaking their synthesis. nih.gov
Several molecular descriptors have been identified as being highly influential in determining the antioxidant capacity of quinoline-based compounds:
Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are fundamental. A higher E-HOMO value generally corresponds to a greater ability to donate electrons, which is a key feature of a good antioxidant. The energy gap between HOMO and LUMO (E L-H) is also a critical indicator of molecular stability and reactivity. researchgate.net
Topological and Steric Descriptors: Properties such as molecular weight (MW), molecular volume (Vm), and polarizability (POLZ) also play a significant role. researchgate.net These descriptors relate to the size, shape, and electron distribution of the molecule, which affect its ability to interact with free radicals.
Thermodynamic Descriptors: The heat of formation (Hf) can be used to estimate the stability of the parent molecule and its corresponding radical, providing insight into the thermodynamics of the hydrogen donation process. nih.gov
QSAR models are often built using mathematical methods like multiple linear regression (MLR) and partial least squares (PLS) to establish a correlation. researchgate.netmdpi.com The predictive power of these models is validated statistically, with high determination coefficients (R²) indicating a strong correlation between the predicted and experimental activities. researchgate.net For instance, a QSAR model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified E-LUMO, molecular weight, and polarizability as the key descriptors governing their activity. researchgate.net
| QSAR Descriptor | Type | Relevance to Antioxidant Activity |
| E-HOMO | Electronic | Higher values indicate better electron-donating ability. |
| E-LUMO | Electronic | Lower values indicate a better ability to accept electrons. |
| Energy Gap (E L-H) | Electronic | Relates to the reactivity and stability of the molecule. |
| Molecular Weight (MW) | Topological | Influences steric accessibility and diffusion. |
| Dipole Moment (μ) | Electronic | Describes the polarity and charge distribution of the molecule. |
| Heat of Formation (Hf) | Thermodynamic | Indicates the stability of the molecule and its radical form. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Role as Polymerization Inhibitors
The same chemical properties that make dihydroquinolines effective antioxidants also enable them to function as potent polymerization inhibitors. In many polymerization processes, particularly those that proceed via a free-radical mechanism, uncontrolled propagation can lead to undesirable side reactions or degradation of the final product. Dihydroquinoline derivatives serve as stabilizers by controlling these radical processes.
The primary mechanism by which this compound and related compounds inhibit polymerization is through radical scavenging. specialchem.com The process can be broken down into key steps:
Initiation: A radical initiator (or external energy like heat or UV light) generates a free radical.
Propagation: This radical reacts with a monomer unit, creating a new, larger radical which then reacts with another monomer, propagating the polymer chain.
Inhibition/Termination: The dihydroquinoline molecule (D-H) intervenes by donating its labile hydrogen atom from the N-H group to the growing polymer radical (P•).
P• + D-H → P-H + D•
This reaction terminates the growing polymer chain (P-H) and produces a stabilized dihydroquinoline radical (D•). This D• radical is significantly less reactive than the polymer radical due to resonance stabilization across the aromatic system. It is generally unable to initiate a new polymer chain, effectively halting the polymerization process.
The effectiveness of a dihydroquinoline derivative as a polymer stabilizer is governed by the same structural principles that dictate its antioxidant activity. The goal is to have a molecule that can readily donate a hydrogen atom to a reactive radical but forms a stable, unreactive radical itself.
N-H Bond Dissociation Energy: The most critical factor is the bond dissociation energy (BDE) of the N-H bond. Substituents that lower this BDE will enhance the inhibitor's performance. As discussed previously, electron-donating groups on the aromatic ring lower the N-H BDE and thus improve stabilization efficiency.
Stability of the Resulting Radical: The structure must be able to effectively stabilize the radical formed after hydrogen donation. The aromatic nature of the quinoline ring is central to this, allowing the unpaired electron to be delocalized over the entire molecule.
Steric Factors: The substituents at the C-2 position (e.g., ethyl and methyl groups) provide steric hindrance around the nitrogen atom. This can be beneficial as it may prevent the stabilized dihydroquinoline radical from undergoing unwanted side reactions while still allowing it to intercept smaller, more reactive polymer radicals.
Therefore, structures like 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) are highly effective because the methyl groups provide both electronic (weakly donating) and steric benefits, making them excellent stabilizers for materials like rubber. google.com
Material Science Applications and Performance Optimization
The ability of this compound and its analogs to inhibit radical-mediated reactions makes them invaluable additives in material science, particularly for extending the service life and maintaining the performance of polymeric materials.
One of the most significant applications is as an antioxidant or "antidegradant" in rubber and other elastomers. researchgate.netgoogle.com During processing and throughout their functional lifetime, these materials are exposed to heat, oxygen, and mechanical stress, all of which can generate free radicals. This leads to thermo-oxidative degradation, which manifests as hardening, cracking, and a loss of elasticity.
By incorporating dihydroquinoline-based stabilizers, manufacturers can significantly improve material performance:
Enhanced Thermal Stability: The stabilizers prevent chain scission and cross-linking reactions caused by heat and oxygen, preserving the mechanical properties of the polymer at elevated temperatures. specialchem.com
Improved Durability: By inhibiting oxidative degradation, these additives extend the useful lifespan of products like tires, seals, and hoses, preventing premature failure.
Processing Stability: During high-temperature processing steps like extrusion and molding, dihydroquinolines protect the polymer from degradation, ensuring consistent melt flow and preventing discoloration. specialchem.com
Similar applications are found in other materials, such as lubricating greases, where these compounds act as antioxidants to prevent the oil from oxidizing and breaking down, which would otherwise lead to increased viscosity and the formation of sludge and deposits. scirp.org The optimization of performance in these applications involves selecting a dihydroquinoline derivative with the appropriate balance of reactivity, stability, and physical properties (like solubility and volatility) for the specific material and its intended operating conditions.
Investigation of Dihydroquinoline Derivatives in Polymer and Elastomer Stabilization
Dihydroquinoline derivatives, particularly those with alkyl substitutions on the heterocyclic ring, are recognized for their potent antioxidant properties, which are crucial for the stabilization of polymers and elastomers. The primary mechanism of action involves the quenching of free radicals and the decomposition of peroxides, which are responsible for the degradation of polymer chains. The antioxidant activity is intrinsically linked to the hydrogen-donating ability of the N-H group and the stability of the resulting aminyl radical.
The structure of this compound, featuring both an ethyl and a methyl group at the 2-position, suggests a strong antioxidant capability, comparable to the widely studied 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The alkyl groups enhance the electron-donating nature of the nitrogen atom, which facilitates the stabilization of the radical species formed during the inhibition of oxidation. Research on TMQ derivatives has shown that modifications to the quinoline ring can further enhance antioxidant performance. For instance, the introduction of ester, hydrazide, oxadiazole, and triazole functionalities has been shown to improve the retention of mechanical properties like tensile strength in styrene-butadiene rubber (SBR) after thermo-oxidative aging.
The hydrazide derivative of TMQ, in particular, has demonstrated superior antioxidant efficiency, retaining over 86% of the tensile strength of SBR vulcanizates after prolonged aging. This enhancement is attributed to the increased radical scavenging capacity and improved compatibility with the polymer matrix conferred by the hydrazide group. The polymeric nature of some dihydroquinoline-based antioxidants also contributes to their effectiveness by reducing volatility and migration within the vulcanizate, ensuring long-term protection.
| Antioxidant | Tensile Strength (MPa) | Retained Tensile Strength after 7 Days Aging (%) |
|---|---|---|
| Blank (No Antioxidant) | 14.92 | 50.27 |
| TMQ (Commercial) | 18.30 | 71.97 |
| Ester Derivative | 20.43 | 80.90 |
| Hydrazide Derivative | 21.59 | 86.66 |
| Oxadiazole Derivative | 19.50 | 80.15 |
| Triazole Derivative | 18.92 | 72.99 |
Evaluation as Corrosion Inhibitors: Adsorption Mechanisms and Efficiency
The heterocyclic structure of quinoline and its derivatives makes them effective corrosion inhibitors for metals, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the high electron density of the aromatic system and the presence of the nitrogen heteroatom, which can coordinate with vacant d-orbitals of the metal.
The inhibition mechanism can involve either physisorption, which is based on electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds. The specific mechanism is influenced by the chemical structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment. The adsorption of quinoline derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Quinoline | 1000 ppm | Mild Steel | 1M HCl | ~92 |
| Quinaldine | 5 mM | Mild Steel | 0.5 M HCl | >90 |
| 8-Hydroxyquinoline | 1 mM | Mild Steel | 1 M HCl | 96 |
| Quinoline-Thiazole Derivative I | 200 ppm | Mild Steel | 15% HCl | 95.0 |
| Quinoline-Thiazole Derivative II | 200 ppm | Mild Steel | 15% HCl | 96.3 |
Derivatives as Coupling Agents in Organic Synthesis
While not "coupling agents" in the context of traditional cross-coupling reactions, 1,2-dihydroquinoline (B8789712) derivatives serve as valuable and versatile building blocks in organic synthesis, enabling the coupling of various molecular fragments to construct complex heterocyclic systems. Their utility is prominently demonstrated in multicomponent reactions, such as the Povarov reaction, where they can act as precursors to dienophiles.
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and involves the formal [4+2] cycloaddition of an imine with an electron-rich alkene. In an innovative application of this reaction, 1,2-dihydroquinolines themselves can be employed as dienophile precursors. Under Lewis or Brønsted acid catalysis, a 1,2-dihydroquinoline can react with an aromatic imine to afford novel spiro bi-tetrahydroquinolines. acs.org This transformation represents a sophisticated coupling process where the dihydroquinoline core is intricately joined with another heterocyclic precursor.
The reaction can be selectively controlled to yield different products. For instance, under Brønsted acid catalysis at low temperatures, the reaction can be halted at an intermediate stage to produce functionalized 1,2-dihydroquinolines. acs.org This step-controlled approach highlights the role of 1,2-dihydroquinolines as adaptable synthons, allowing for the strategic construction of diverse and complex molecular architectures. The ability of the dihydroquinoline ring to participate in such cycloaddition reactions underscores its importance as a reactive intermediate for coupling different molecular entities in the synthesis of novel polycyclic compounds.
Future Directions and Emerging Research Avenues for 2 Ethyl 2 Methyl 1,2 Dihydro Quinoline
Development of Novel Green Synthetic Strategies and Methodologies
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods for quinoline (B57606) and its derivatives. tandfonline.comresearchgate.net Traditional synthesis protocols often involve harsh conditions, hazardous reagents, and significant waste generation. tandfonline.com Consequently, future research will prioritize the development of green strategies that are not only eco-friendly but also economically viable.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com
Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical aspect of sustainable chemistry. researchgate.nettandfonline.com
Catalyst Innovation: The development and application of reusable and non-toxic catalysts, such as p-toluenesulfonic acid (p-TSA), nano-catalysts, and biocatalysts, are central to green synthesis. researchgate.nettandfonline.com
| Green Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to faster reaction rates and higher yields. | Reduced reaction time, increased yields, improved purity. |
| Green Solvents | Employs environmentally friendly solvents such as water, ethanol, or supercritical fluids. | Reduced toxicity and environmental impact, improved safety. |
| Heterogeneous Catalysis | Uses solid-phase catalysts that can be easily separated from the reaction mixture and reused. | Catalyst reusability, simplified product purification, reduced waste. |
| One-Pot Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use, time and cost savings. |
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular properties and reactivity. For 2-Ethyl-2-methyl-1,2-dihydro-quinoline, advanced computational studies will be pivotal in accelerating the discovery and design of new derivatives with tailored functionalities.
Future computational research will likely involve:
Density Functional Theory (DFT) Studies: To investigate the electronic structure, stability, and spectroscopic properties of the molecule. rjptonline.org
Molecular Docking Simulations: To predict the binding affinities and modes of interaction of dihydroquinoline derivatives with biological targets, aiding in drug discovery. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish correlations between the chemical structure of dihydroquinoline derivatives and their biological activities.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico screening to assess the pharmacokinetic and toxicological profiles of new compounds early in the discovery process. nih.gov
| Computational Method | Application in Dihydroquinoline Research | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and vibrational frequencies. rjptonline.org | Fundamental understanding of molecular structure and reactivity. |
| Molecular Docking | Prediction of binding interactions with biological macromolecules. rsc.orgresearchgate.net | Identification of potential drug candidates and their mechanisms of action. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of dihydroquinolines in biological systems. | Insight into conformational changes and binding stability. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Early-stage risk assessment and optimization of drug-like properties. |
Exploration of New Application Domains in Chemical Science and Technology
While quinoline derivatives are well-known for their pharmacological activities, the potential applications of this compound extend beyond medicine. ekb.egnih.gov Future research will aim to uncover and exploit the unique properties of this compound in various technological domains.
Emerging areas of application include:
Materials Science: The dihydroquinoline scaffold can be incorporated into polymers and other materials to impart specific optical, electronic, or thermal properties.
Corrosion Inhibition: Certain quinoline derivatives have shown promise as corrosion inhibitors for metals. researchgate.net
Organic Electronics: The electron-rich nature of the dihydroquinoline ring system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Dihydroquinoline derivatives can serve as ligands for metal catalysts, influencing their activity and selectivity in organic transformations. nih.gov
| Application Domain | Relevant Properties of this compound | Potential Impact |
|---|---|---|
| Materials Science | Aromatic structure, potential for functionalization. | Development of novel polymers and functional materials. |
| Corrosion Inhibition | Ability to adsorb on metal surfaces and form protective films. researchgate.net | Enhanced durability and lifespan of metallic structures. |
| Organic Electronics | Luminescence and charge-transport properties. | Creation of more efficient and cost-effective electronic devices. |
| Catalysis | Coordination ability with metal centers. nih.gov | Advancement of selective and efficient catalytic systems. |
Interdisciplinary Research Integrating Dihydroquinoline Chemistry with Novel Fields
The full potential of this compound will be realized through collaborations that bridge traditional chemistry with other scientific disciplines. Such interdisciplinary approaches are expected to yield groundbreaking discoveries and innovations.
Future interdisciplinary research avenues include:
Medicinal Chemistry and Chemical Biology: Investigating the interactions of dihydroquinoline derivatives with biological systems to develop new therapeutic agents and molecular probes. mdpi.com
Nanotechnology: Incorporating dihydroquinolines into nanomaterials to create novel drug delivery systems, sensors, or electronic components.
Supramolecular Chemistry: Utilizing the dihydroquinoline scaffold to construct complex, self-assembling molecular architectures with unique functions.
Agricultural Chemistry: Exploring the potential of dihydroquinoline derivatives as pesticides or plant growth regulators.
The continued investigation of this compound, guided by these future directions, promises to unlock new scientific knowledge and technological advancements across a wide spectrum of disciplines.
Q & A
Q. What are the established synthetic routes for 2-ethyl-2-methyl-1,2-dihydroquinoline, and what reaction conditions optimize yield?
The most common synthesis involves acid-catalyzed condensation of aromatic amines with ketones. For example:
- Lewis/Brønsted Acid Catalysis : Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (3 h, 70–80°C) achieves yields >90% .
- EEDQ-Mediated Reactions : N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) facilitates anhydride formation without requiring tertiary bases, preserving reactive groups like hydroxyls .
- Workup : Flash chromatography (EtOAc:cyclohexane, 1:2) and recrystallization (pentane:EtOAc, 70:30) yield high-purity crystals .
Q. How can researchers verify the structural integrity of 2-ethyl-2-methyl-1,2-dihydroquinoline derivatives?
- Crystallography : X-ray diffraction confirms non-planar "sofa" conformations (puckering parameters: QT = 0.348 Å, θ = 49.3°) and hydrogen-bonding motifs (e.g., N–H⋯O chains along the b-axis) .
- Chromatography : TLC (cyclohexane/EtOAc, 2:1) monitors reaction progress, with Rf = 0.31 for intermediates .
- Spectroscopy : NMR and IR validate functional groups, while melting points (e.g., 425–426 K) confirm purity .
Advanced Research Questions
Q. How does the puckered conformation of the dihydroquinoline ring influence intermolecular interactions and crystallographic packing?
The sofa conformation (ring puckering parameters: QT = 0.348 Å, φ = -45.4°) creates steric and electronic effects that direct hydrogen bonding. For example:
Q. What contradictions exist in the pharmacological mechanisms of dihydroquinoline derivatives, and how can they be resolved experimentally?
- Receptor Binding Studies : EEDQ-treated rat models reveal two-site binding (high-affinity 5-HT1A, Kh = 0.3–0.5 nM; low-affinity, Kl = 25 nM). Discrepancies in receptor occupancy may arise from alkylation artifacts, requiring parallel in vitro assays (e.g., radioligand displacement) .
- Structure-Activity Relationships (SAR) : Nitroquinoline derivatives show mutagenic vs. carcinostatic effects. Computational docking (e.g., AutoDock Vina) can reconcile these by mapping electrostatic interactions with DNA or enzyme active sites .
Q. What advanced methodologies enable the synthesis of iodinated or acetylated dihydroquinoline derivatives for drug discovery?
- Iodination : Electrophilic substitution at the 6-position using I2/HIO3 in acetic acid yields 6-iodo derivatives (e.g., dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) .
- Acetylation : Friedel-Crafts acylation with acetyl chloride/AlCl3 introduces acetyl groups at the 6-position, critical for enhancing bioavailability .
Methodological Considerations
Q. How should researchers design experiments to address low yields in dihydroquinoline synthesis?
- Catalyst Screening : Test Bi(OTf)₃ vs. H3PO4 or p-TsOH under microwave vs. conventional heating .
- Solvent Optimization : Compare polar aprotic (acetonitrile) vs. non-polar (toluene) solvents to stabilize intermediates .
- Statistical Analysis : Use ANOVA to identify significant yield differences (α = 0.05) and design response surface models (RSM) for parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
